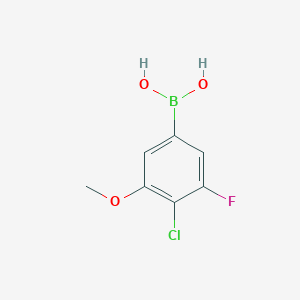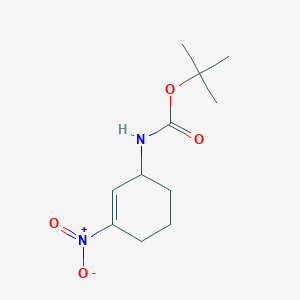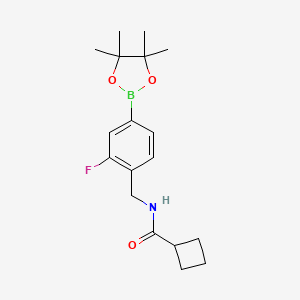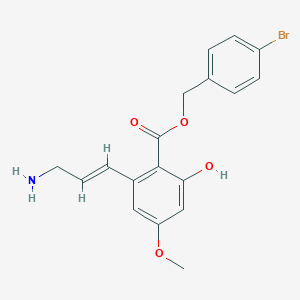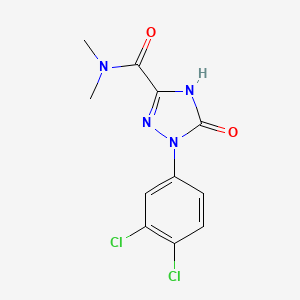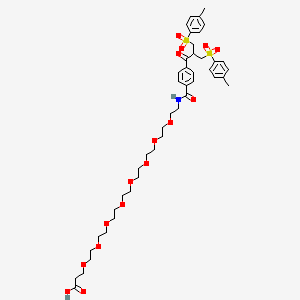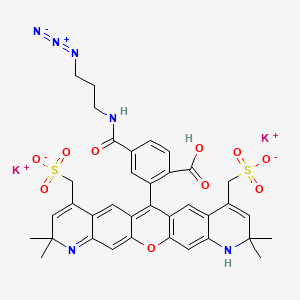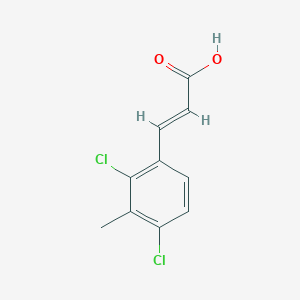
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole is a synthetic organic compound with the molecular formula C15H18ClN3O4 It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a chloro substituent, and a methoxy-methyl-carbamoyl group attached to an indazole core
Métodos De Preparación
The synthesis of 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available indazole derivatives.
Chlorination: Introduction of the chloro group at the 5-position of the indazole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Boc Protection: Protection of the indazole nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methoxy-Methyl-Carbamoylation: Introduction of the methoxy-methyl-carbamoyl group through a reaction with methoxy-methyl isocyanate or similar reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.
Análisis De Reacciones Químicas
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free indazole derivative.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 1-Boc-5-chloro-3-(methoxy-methyl-carbamoyl)indazole include other indazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
5-chloro-3-(methoxy-methyl-carbamoyl)indazole: Lacks the Boc protecting group.
1-Boc-3-(methoxy-methyl-carbamoyl)indazole: Lacks the chloro substituent.
1-Boc-5-chloroindazole: Lacks the methoxy-methyl-carbamoyl group.
Propiedades
Fórmula molecular |
C15H18ClN3O4 |
|---|---|
Peso molecular |
339.77 g/mol |
Nombre IUPAC |
tert-butyl 5-chloro-3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate |
InChI |
InChI=1S/C15H18ClN3O4/c1-15(2,3)23-14(21)19-11-7-6-9(16)8-10(11)12(17-19)13(20)18(4)22-5/h6-8H,1-5H3 |
Clave InChI |
SKBZJXIVWSLWRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


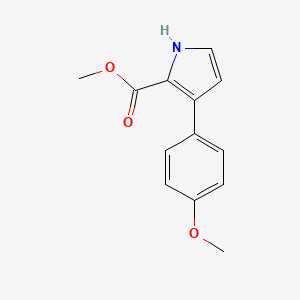
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
